1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate
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Overview
Description
1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate is a complex organic compound with the molecular formula C16H22Cl2N4O4
Preparation Methods
The synthesis of 1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate typically involves multiple steps. One common synthetic route starts with commercially available starting materials and involves several key reactions, including nucleophilic substitution and esterification. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate include:
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound shares a similar piperidine core but lacks the dichloropyrimidine moiety.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a different core structure but similar functional groups.
Properties
Molecular Formula |
C16H22Cl2N4O4 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]piperazine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H22Cl2N4O4/c1-16(2,3)26-15(24)22-6-5-21(11(9-22)13(23)25-4)8-10-7-19-14(18)20-12(10)17/h7,11H,5-6,8-9H2,1-4H3 |
InChI Key |
ZJPYXSKEBINCRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)CC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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